Xanomeline tartrate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Xanomeline tartrate is synthesized through a series of chemical reactions involving the formation of the thiadiazole ring and the subsequent attachment of the hexyloxy and pyridine groups. The synthetic route typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring is formed by reacting appropriate starting materials under specific conditions to yield the desired thiadiazole intermediate.
Attachment of the Hexyloxy Group: The hexyloxy group is introduced through an alkylation reaction, where the thiadiazole intermediate is reacted with a hexyloxy alkylating agent.
Formation of the Pyridine Ring: The pyridine ring is formed through a cyclization reaction, where the intermediate is subjected to conditions that promote the formation of the pyridine ring.
Final Coupling and Tartrate Formation: The final step involves coupling the intermediate with a tartrate salt to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of efficient catalysts, optimized reaction conditions, and purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Xanomeline tartrate undergoes various chemical reactions, including:
Oxidation: this compound can undergo oxidation reactions, where it reacts with oxidizing agents to form oxidized products.
Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen, leading to reduced forms of this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include alkyl halides and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may yield various substituted this compound derivatives .
Scientific Research Applications
Xanomeline tartrate has a wide range of scientific research applications, including:
Mechanism of Action
Xanomeline tartrate exerts its effects by selectively binding to and activating muscarinic acetylcholine receptors, particularly the M1 and M4 receptor subtypes . This activation leads to the modulation of neurotransmitter release and signaling pathways, including those involving acetylcholine, dopamine, and glutamate . The rebalancing of these key neurotransmitter circuits is believed to underlie the therapeutic effects of this compound in treating central nervous system disorders .
Comparison with Similar Compounds
Similar Compounds
Arecoline: A natural muscarinic receptor agonist found in betel nut, with structural similarities to xanomeline tartrate.
Acetylcholine: The natural neurotransmitter that this compound mimics in its action on muscarinic receptors.
Pilocarpine: Another muscarinic receptor agonist used in the treatment of glaucoma and dry mouth.
Uniqueness of this compound
This compound is unique in its high selectivity for the M1 and M4 muscarinic receptor subtypes, which allows it to modulate specific neurotransmitter circuits in the brain. This selectivity, combined with its ability to cross the blood-brain barrier, makes this compound a promising candidate for the treatment of central nervous system disorders .
Biological Activity
Xanomeline tartrate is a selective muscarinic receptor agonist, primarily targeting the M1 and M4 subtypes. It has garnered attention for its potential therapeutic applications in neurodegenerative diseases, particularly Alzheimer's disease (AD) and schizophrenia. This article delves into the biological activity of this compound, highlighting its mechanisms, clinical findings, and safety profile.
Xanomeline acts as an agonist at muscarinic acetylcholine receptors, specifically M1 and M4. These receptors are implicated in various neurological functions, including cognition, mood regulation, and motor control. The activation of these receptors by xanomeline enhances cholinergic signaling in the brain, which is critical for cognitive function and emotional regulation.
Key Mechanisms:
- Cholinergic Activation : Enhances neuronal excitability and synaptic plasticity.
- Neurotransmitter Modulation : Influences the release of neurotransmitters like dopamine and serotonin, potentially alleviating symptoms of psychosis.
- Functional Connectivity : Studies show that xanomeline modulates brain connectivity patterns, impacting regions associated with cognition and emotion regulation .
Preclinical Studies
Preclinical studies have demonstrated xanomeline's ability to influence functional connectivity in animal models. For instance, a study using phMRI (pharmacological Magnetic Resonance Imaging) indicated that xanomeline administration resulted in decreased connectivity in neocortical areas while enhancing connectivity in the nucleus accumbens and basal forebrain . This suggests a targeted action that could benefit conditions characterized by dysregulated brain connectivity.
Alzheimer’s Disease
A pivotal clinical trial involving 343 patients with mild to moderate AD assessed the efficacy of xanomeline over six months. The results indicated significant improvements in cognitive function as measured by the Alzheimer's Disease Assessment Scale (ADAS-Cog) and the Clinician's Interview-Based Impression of Change (CIBIC+). Notably:
- High-Dose Efficacy : The high dose (225 mg/day) showed significant treatment effects compared to placebo (P < 0.05).
- Behavioral Improvements : Significant reductions were observed in agitation, hallucinations, and other behavioral symptoms (P < 0.002) .
Schizophrenia
Recent studies have explored xanomeline's potential in treating schizophrenia. A combination therapy with trospium was developed to mitigate peripheral side effects while maintaining efficacy:
- Phase 2 Trials : Results from trials indicated improvements in PANSS scores, suggesting a reduction in psychotic symptoms .
- Adverse Effects : While xanomeline alone had a higher incidence of gastrointestinal side effects (63.6%), the combination therapy reduced this to 34.3% .
Safety Profile
The safety and tolerability of this compound have been evaluated across multiple studies:
- Maximum Tolerated Dose (MTD) : In a study involving patients with schizophrenia, the MTD was determined to be 100 mg three times daily .
- Adverse Events : Common adverse events included gastrointestinal disturbances and syncope. A significant proportion of patients discontinued treatment due to intolerable side effects at higher doses .
Summary of Clinical Trials
Properties
IUPAC Name |
(2R,3R)-2,3-dihydroxybutanedioic acid;3-hexoxy-4-(1-methyl-3,6-dihydro-2H-pyridin-5-yl)-1,2,5-thiadiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3OS.C4H6O6/c1-3-4-5-6-10-18-14-13(15-19-16-14)12-8-7-9-17(2)11-12;5-1(3(7)8)2(6)4(9)10/h8H,3-7,9-11H2,1-2H3;1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJSVWTMVMBGIHQ-LREBCSMRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=NSN=C1C2=CCCN(C2)C.C(C(C(=O)O)O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCOC1=NSN=C1C2=CCCN(C2)C.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N3O7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00165143 | |
Record name | Xanomeline tartrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00165143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
431.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
152854-19-8 | |
Record name | Xanomeline tartrate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152854198 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Xanomeline tartrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00165143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | XANOMELINE TARTRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B80W7AUT8R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.